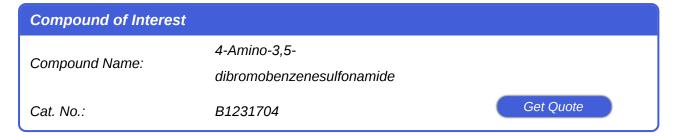


Synthesis of 4-Amino-3,5dibromobenzenesulfonamide from Sulfanilamide: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of **4-Amino-3,5-dibromobenzenesulfonamide**, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the direct bromination of sulfanilamide.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **4-Amino-3,5-dibromobenzenesulfonamide** from sulfanilamide.



Parameter	Value
Reactants	
Sulfanilamide	50 g (0.29 mole)
Hydrobromic Acid (48%)	250 ml
Bromine	100 g (0.625 mole)
Reaction Conditions	
Temperature	Room Temperature
Reaction Time	Not explicitly stated, addition of bromine is gradual
Product	
Product Name	4-Amino-3,5-dibromobenzenesulfonamide
Alternate Name	3,5-Dibromosulfanilamide
Molecular Formula	C ₆ H ₆ Br ₂ N ₂ O ₂ S
Molecular Weight	330.00 g/mol
Appearance	White to off-white crystalline powder
Melting Point	234-236 °C
Yield	
Theoretical Yield	Approximately 95.7 g
Actual Yield	80-85 g
Percent Yield	84-89%

Experimental Protocols

This section outlines the detailed methodology for the synthesis of **4-Amino-3,5-dibromobenzenesulfonamide** from sulfanilamide.

Materials and Equipment:

Methodological & Application

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- 2-liter three-necked round-bottom flask
- Mechanical stirrer
- Dropping funnel
- Fume hood
- Beakers
- Graduated cylinders
- Buchner funnel and filter flask
- Melting point apparatus
- Sulfanilamide
- 48% Hydrobromic acid
- Bromine
- Sodium bisulfite solution
- Distilled water

Procedure:

- Reaction Setup: In a 2-liter three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 50 g (0.29 mole) of sulfanilamide in 250 ml of 48% hydrobromic acid. This should be performed in a fume hood due to the corrosive and toxic nature of the reagents.
- Bromination: From the dropping funnel, add a solution of 100 g (32 ml, 0.625 mole) of bromine in 50 ml of 48% hydrobromic acid gradually to the stirred sulfanilamide solution. The addition should be done at a rate that allows for the control of the reaction, which is exothermic. Continue stirring until the reaction is complete.



- Quenching and Precipitation: After the addition of bromine is complete, pour the reaction mixture into 1.5 liters of water. This will cause the product, 4-Amino-3,5-dibromobenzenesulfonamide, to precipitate out of the solution.
- Decolorization: To remove the excess bromine, add a sufficient amount of sodium bisulfite solution to the mixture until the yellow color disappears.
- Isolation and Washing: Collect the precipitated product by vacuum filtration using a Buchner funnel. Wash the collected solid thoroughly with water to remove any remaining acids and salts.
- Drying: Dry the purified product. The yield of crude 3,5-dibromosulfanilamide is 80-85 g (84–89%).
- Recrystallization (Optional): For higher purity, the crude product can be recrystallized from ethanol. The melting point of the recrystallized product is 234-236 °C.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis of **4-Amino-3,5-dibromobenzenesulfonamide**.





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Caption: Workflow for the synthesis of **4-Amino-3,5-dibromobenzenesulfonamide**.

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